ATC Scaffold Confers Low Nanomolar PXR Binding and Cellular Activity: Class-Level Baseline for N-Cycloalkyl Variants
The ATC chemotype to which CAS 1291872-08-6 belongs has yielded the most potent PXR inverse agonists/antagonists reported to date, with lead compound 85 (an N-cyclohexyl analog) achieving a PXR binding IC₅₀ of 12 nM and a cellular IC₅₀ of 38 nM [1]. In contrast, earlier triazole-4-carboxamide leads lacking the optimized 5-amino substitution displayed micromolar potency. This establishes the ATC scaffold's inherent capability for single-digit nanomolar target engagement when the carboxamide N-substituent is a cycloalkyl group. Because CAS 1291872-08-6 incorporates the critical 5-(2-fluorophenyl)amino pharmacophore and an N-(4-methylcyclohexyl) substituent, it is positioned within the most potent region of the established SAR landscape, though its specific IC₅₀ values remain undisclosed.
| Evidence Dimension | PXR binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 1291872-08-6 |
| Comparator Or Baseline | Compound 85 (N-cyclohexyl ATC analog): IC₅₀ = 12 nM (binding), 38 nM (cellular) |
| Quantified Difference | Cannot be calculated; class-level inference only |
| Conditions | PXR LBD binding assay and PXR cellular transactivation assay (HepG2 cells); data from Li et al. J. Med. Chem. 2022 [1] |
Why This Matters
This class-level benchmark indicates that N-cycloalkyl ATC analogs can achieve potent PXR engagement, making CAS 1291872-08-6 a structurally relevant candidate for PXR-focused research programs where the 4-methyl substitution may further tune selectivity or metabolic stability.
- [1] Li, Y.; Lin, W.; Chai, S. C.; et al. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J. Med. Chem. 2022, 65 (24), 16829–16859. DOI: 10.1021/acs.jmedchem.2c01640. View Source
